molecular formula C12H17NO3 B2396349 4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid CAS No. 1016735-33-3

4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid

Cat. No.: B2396349
CAS No.: 1016735-33-3
M. Wt: 223.272
InChI Key: YNIKYUHWSSWCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid is an organic compound with the molecular formula C12H17NO3 It is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, as well as an amino group attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid typically involves the reaction of 2-methoxy-5-methylaniline with butanoic acid derivatives. One common method is the condensation reaction between 2-methoxy-5-methylaniline and butanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy and methyl groups can affect the compound’s lipophilicity and membrane permeability, enhancing its ability to reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methoxyphenyl)amino]butanoic acid
  • 4-[(2-Methylphenyl)amino]butanoic acid
  • 4-[(2-Hydroxy-5-methylphenyl)amino]butanoic acid

Uniqueness

4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study .

Properties

IUPAC Name

4-(2-methoxy-5-methylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9-5-6-11(16-2)10(8-9)13-7-3-4-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIKYUHWSSWCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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